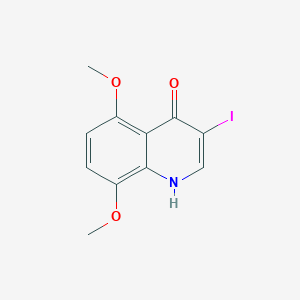

3-Iodo-5,8-dimethoxyquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10INO3 |

|---|---|

Molecular Weight |

331.11 g/mol |

IUPAC Name |

3-iodo-5,8-dimethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10INO3/c1-15-7-3-4-8(16-2)10-9(7)11(14)6(12)5-13-10/h3-5H,1-2H3,(H,13,14) |

InChI Key |

BRBNHHVKNXJKIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC=C(C2=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 5,8 Dimethoxyquinolin 4 1h One and Analogues

Foundational Synthetic Routes to the Quinolinone Core

The construction of the bicyclic quinolinone system is a cornerstone of quinoline (B57606) chemistry, with several classical and modern methods available to synthetic chemists.

Friedländer Synthesis: This reaction provides a direct route to quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.org The reaction can be catalyzed by acids or bases, or in some cases, proceed simply with heating. organicreactions.orgresearchgate.net The versatility of this method allows for the preparation of a wide range of substituted quinolines. nih.gov For the synthesis of a 4-quinolinone core, a 2-aminoaryl ketone would react with a compound like an ester containing an α-methylene group. The primary drawback of this method can be the limited availability of the required 2-aminobenzaldehyde or 2-aminoketone precursors. researchgate.net

There are two generally accepted mechanisms for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration via imine formation to yield the quinoline product. An alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the final ring system. wikipedia.org

Knorr Quinoline Synthesis: The Knorr synthesis is a classic method for producing 2-hydroxyquinolines (the tautomeric form of 2-quinolinones) by the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. wikipedia.orgsynarchive.com The reaction is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

Interestingly, the reaction conditions can influence the final product. Studies have shown that using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the competing formation of a 4-hydroxyquinoline (B1666331). wikipedia.org This occurs because, with less acid, the β-ketoanilide can fragment into aniline (B41778) and an acetophenone (B1666503) derivative, which then react with another molecule of the starting material to form the 4-hydroxyquinoline isomer. wikipedia.org

| Synthesis Name | Starting Materials | Key Reagent/Condition | Primary Product Type | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound | Acid or Base Catalyst | Substituted Quinolines/Quinolinones | wikipedia.orgorganicreactions.org |

| Knorr Synthesis | β-Ketoanilide | Strong Acid (e.g., H₂SO₄) | 2-Hydroxyquinolines (2-Quinolinones) | wikipedia.orgsynarchive.com |

Reductive cyclization offers an alternative pathway to quinolinones, often starting from more readily available precursors like ortho-nitroaryl compounds. One common strategy involves the intramolecular cyclization of anilides. For instance, ruthenium-catalyzed cyclization of anilides with acrylates can produce 2-quinolones with a variety of functional groups. organic-chemistry.org

Another approach involves the reduction of a nitro group to an amine, which then participates in an in-situ cyclization. For example, a modification of the Friedländer synthesis involves the in-situ reduction of 2-nitrobenzaldehydes using iron in acetic acid in the presence of an active methylene (B1212753) compound to produce substituted quinolines in high yields. researchgate.net Similarly, palladium-catalyzed reductive aminocarbonylation of o-nitrobenzaldehydes can yield 3-alkenylquinolin-2(1H)-one derivatives. organic-chemistry.org These methods are valuable as they bypass the often-difficult synthesis of the corresponding amino-substituted precursors.

Strategies for Regioselective Iodination at the 3-Position of Quinolinones

Achieving iodination specifically at the C3 position is critical for the synthesis of the target compound. Direct iodination can be challenging due to issues of regioselectivity and over-halogenation. acs.org Therefore, specialized methods have been developed to control the position of iodination.

A powerful strategy for generating 3-iodoquinolines in a single step is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this reaction, an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), activates the alkyne triple bond, triggering an intramolecular nucleophilic attack from the aniline ring. researchgate.netnih.gov This 6-endo-dig cyclization is followed by aromatization to yield the 3-iodoquinoline (B1589721) skeleton. nih.gov

The reaction is highly efficient and proceeds under mild conditions. For example, reacting an N-(2-alkynyl)aniline with molecular iodine and sodium bicarbonate in acetonitrile (B52724) can produce the desired 3-iodoquinoline in good yield. nih.gov This method tolerates a wide variety of functional groups on both the aniline ring and the alkyne substituent. nih.govresearchgate.net

| Substrate (N-(2-alkynyl)aniline) | Iodine Source | Base | Yield of 3-Iodoquinoline |

|---|---|---|---|

| N-(2-phenylethynyl)aniline | I₂ | NaHCO₃ | 76% |

| N-(2-(p-tolylethynyl))aniline | I₂ | NaHCO₃ | 81% |

| N-(2-(4-methoxyphenylethynyl))aniline | I₂ | NaHCO₃ | 72% |

| N-(2-heptynyl)aniline | I₂ | NaHCO₃ | 43% |

Copper catalysis provides another modern and efficient route to 3-iodoquinolines. A copper-catalyzed three-component tandem annulation using diaryliodonium salts, nitriles, and 1-iodoalkynes has been developed for the synthesis of multiply substituted 3-iodoquinolines. researchgate.net Tandem reactions, also known as cascade reactions, are highly efficient as they combine multiple bond-forming steps into a single operation without isolating intermediates. rsc.org Other copper-catalyzed processes, such as the reaction of 2-ethynylanilines with glyoxals, have been shown to produce functionalized quinolines with high regioselectivity. rsc.org While not directly producing 3-iodoquinolines, these tandem strategies highlight the power of copper catalysis in constructing complex quinoline systems. nih.gov

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, which can then be quenched with an electrophile. wikipedia.org This two-step approach is a powerful tool for regioselective functionalization.

To synthesize a 3-iodoquinoline using this method, one would typically start with a 3-bromoquinoline (B21735) derivative. The 3-bromoquinoline would be treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgyoutube.com This results in a rapid lithium-halogen exchange, replacing the bromine atom with a lithium atom to form a 3-lithioquinoline intermediate. princeton.edu This highly reactive intermediate is then quenched with a suitable electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom at the 3-position. This method's success relies on the exchange being faster than other potential side reactions. wikipedia.org The use of i-PrMgCl in combination with n-BuLi can also facilitate halogen-metal exchange, particularly on substrates with acidic protons, under non-cryogenic conditions. nih.gov

Alternative Approaches for Introduction of Halogen Functionalities

Beyond traditional halogenation methods, several alternative strategies have been developed for the regioselective introduction of halogens onto quinoline scaffolds. A notable metal-free approach allows for the C5-halogenation of 8-substituted quinoline derivatives. rsc.orgrsc.org This method is operationally simple, proceeds under air at room temperature, and utilizes the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org This technique has proven effective for a wide range of quinolines, including those with alkoxy, amide, and urea (B33335) substituents at the 8-position, affording the C5-halogenated products with high regioselectivity and in good to excellent yields. rsc.orgrsc.org

For the introduction of iodine, specific reagents have been explored. While N-iodosuccinimide in acetonitrile was found to be ineffective for the C5-iodination of N-(quinolin-8-yl)acetamide, the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) successfully yielded the desired iodoquinoline derivative. rsc.org These methods provide valuable and highly functional-group-tolerant routes to halogenated quinolines, complementing existing metal-catalyzed protocols. rsc.orgrsc.org

Construction of the 5,8-Dimethoxyquinoline (B1605891) Moiety

The synthesis of the 5,8-dimethoxyquinoline core is a critical aspect of forming the target compound, relying on the preparation of appropriately substituted precursors and the strategic introduction of methoxy (B1213986) groups.

Synthetic Pathways to Dimethoxy-Substituted Aniline Precursors

The aniline moiety is a fundamental building block in many quinoline syntheses. beilstein-journals.org Accessing appropriately substituted anilines, such as those bearing dimethoxy groups, is a key preliminary step. General synthetic strategies for substituted anilines often involve the functionalization of a pre-existing aromatic ring followed by C-N bond formation or the construction of the aromatic ring itself through cyclocondensation reactions. beilstein-journals.org

One developed method involves a three-component reaction between 1,3-diketones, acetone, and various amines to form meta-substituted anilines. rsc.org This approach highlights how acyclic precursors can be used to construct complex aniline derivatives. rsc.org The success of such three-component reactions can be dependent on the electronic nature of the substituents on the starting materials. beilstein-journals.org While specific documented pathways for 2,5-dimethoxyaniline (B66101) were not detailed in the provided context, general methods for aniline synthesis, such as the reduction of corresponding nitroarenes or amination of aryl halides, represent standard and applicable routes.

Functionalization of Quinoline Rings with Methoxy Groups

The introduction of methoxy groups onto a quinoline ring can be achieved through various C-H functionalization strategies, which avoid the need for pre-functionalized substrates. nih.govresearchgate.net Transition metal catalysis is a powerful tool for this purpose, enabling the direct and regioselective modification of the quinoline scaffold. nih.gov While the C2 position of quinolines and their N-oxide derivatives is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom, methods for functionalizing other positions have also been developed. nih.govnih.gov

The presence of methoxy groups is often well-tolerated in C-H functionalization reactions, and in some cases, these electron-donating groups can even enhance the bioactivity of the resulting quinoline derivatives. nih.govrsc.org For instance, studies on the alkenylation of quinoline carboxamides have shown that substrates bearing methoxy groups are compatible with the reaction conditions. nih.gov The development of these methods allows for the late-stage introduction of methoxy groups, providing flexibility in the synthesis of complex quinoline-based molecules. researchgate.netrsc.org

Application of Sonogashira Coupling in Dimethoxyquinoline Synthesis

The Sonogashira coupling is a robust and versatile cross-coupling reaction used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction, typically catalyzed by palladium and a copper(I) co-catalyst, operates under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orgyoutube.com

In the context of dimethoxyquinoline synthesis, the Sonogashira reaction can be employed to introduce alkynyl substituents onto a pre-formed dimethoxy-substituted quinoline halide. An example of this reactivity is the coupling of 2-chloroquinoline-3-carbaldehyde (B1585622) with phenylacetylene, which proceeds using a palladium chloride catalyst, triethylamine, and triphenylphosphine. rsc.org This demonstrates the utility of the Sonogashira reaction for modifying halogenated quinoline cores. The resulting alkynylated quinolines can serve as versatile intermediates for further transformations, including the construction of fused ring systems. rsc.org While copper co-catalysts are common, copper-free versions have been developed to avoid the undesired homocoupling of alkyne substrates. wikipedia.orgorganic-chemistry.org

Integrated Synthetic Strategies for 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one

Efficient synthesis of the target molecule often relies on integrated strategies that combine multiple reaction steps into a single, streamlined process.

One-Pot Synthetic Protocols for Substituted Quinoline Carboxylates

One-pot syntheses are highly valued for their efficiency, cost-effectiveness, and industrial feasibility. google.com Several one-pot protocols for the synthesis of substituted quinoline carboxylates, which are key precursors to quinolin-4(1H)-ones, have been developed. google.commdpi.com

One such method involves the reaction of anilines with other reagents to generate 3-substituted quinoline carboxylates with yields often exceeding 80%. google.com A patent describes a one-pot, recyclable catalyst system for this transformation, highlighting its industrial applicability. google.com A specific example provided is the synthesis of Ethyl 8-bromo-5,7-dimethoxyquinoline-3-carboxylate, a structure closely related to the target compound. google.com Another innovative one-pot protocol for synthesizing quinoline-2-carboxylates begins with β-nitroacrylates and 2-aminobenzaldehydes, proceeding through a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent elimination/aromatization steps. mdpi.comresearchgate.net These integrated strategies provide rapid access to highly functionalized quinoline scaffolds from simple starting materials. nih.govrsc.org

Multi-Step Synthesis Sequences Utilizing Key Intermediates

The synthesis of this compound is typically achieved through a multi-step sequence, which allows for the precise installation of the desired substituents on the quinolinone core. A common and effective strategy is the Gould-Jacobs reaction. wikipedia.orgmdpi.com This approach involves the construction of the quinolinone ring system from an appropriately substituted aniline precursor.

A plausible synthetic route commences with 2,5-dimethoxyaniline as the key starting material. nih.gov The sequence can be outlined as follows:

Condensation: 2,5-dimethoxyaniline is first reacted with an equivalent of diethyl 2-(ethoxymethylene)malonate. This reaction forms the key intermediate, diethyl 2-(((2,5-dimethoxyphenyl)amino)methylene)malonate. This step involves the substitution of the ethoxy group from the malonate derivative by the aniline's nitrogen. wikipedia.org

Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is then subjected to high temperatures, often in a high-boiling point solvent like diphenyl ether. mdpi.comd-nb.info This induces an intramolecular cyclization reaction, followed by the elimination of ethanol, to form the quinolinone ring. This yields ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Saponification and Decarboxylation: The ester group at the C3-position is typically removed to yield the parent quinolinone. This is achieved by hydrolysis of the ester to a carboxylic acid using a base like sodium hydroxide, followed by decarboxylation upon heating, which expels carbon dioxide to yield 5,8-dimethoxyquinolin-4(1H)-one. mdpi.com

Regioselective Iodination: The final step is the introduction of iodine at the C3-position. This is an electrophilic aromatic substitution on the electron-rich quinolinone ring. Various iodinating agents can be employed, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). acs.orgrsc.org Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) in the presence of potassium iodide, have also been shown to be highly effective for the C3-iodination of 4-quinolone systems under mild conditions. This step regioselectively produces the target compound, This compound .

This multi-step approach, centered around the versatile Gould-Jacobs reaction, allows for the controlled synthesis of the target molecule from readily available precursors.

Chemical Reactivity and Transformation of the this compound Scaffold

The structure of this compound contains several reactive sites: the methoxy groups, the N-H bond of the quinolinone ring, and the highly versatile carbon-iodine bond. These sites allow for a range of chemical transformations.

Functional Group Interconversions on the Quinolinone Nucleus

The quinolinone core itself can undergo several useful transformations.

N-Alkylation/Arylation: The nitrogen atom of the 4(1H)-one tautomer can be substituted. This N-functionalization is significant as it can influence the compound's properties. For instance, while N-H is often crucial for certain biological activities, creating N-methyl or N-phenyl derivatives can be a key step in synthetic sequences, sometimes facilitating subsequent reactions like Suzuki cross-couplings that may be problematic with the free N-H group. nih.gov

O-Demethylation: The methoxy groups at the C5 and C8 positions are susceptible to cleavage, converting them into hydroxyl groups. Reagents like boron tribromide (BBr₃) are commonly used for this purpose. However, such strong Lewis acids can sometimes lead to complex product mixtures, especially with multiple methoxy groups present. nih.gov This transformation to the corresponding dihydroxy-quinolinone can significantly alter the molecule's electronic properties and biological activity. The process of demethylation is a critical mechanism in epigenetics for regulating gene expression. nih.gov

Reactivity of the Iodine Substituent for Further Derivatization

The iodine atom at the C3-position is the most valuable functional group for synthetic diversification. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl iodides in these reactions is typically higher than that of the corresponding bromides or chlorides. nih.gov

Key derivatization reactions include:

Suzuki-Miyaura Coupling: This reaction couples the 3-iodoquinolinone with an aryl or vinyl boronic acid (or its ester) to form a new C-C bond. wikipedia.orglibretexts.org This is one of the most widely used methods for synthesizing biaryl compounds and is applicable to iodoquinolones. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the 3-iodoquinolinone and a terminal alkyne, yielding a 3-alkynyl-4-quinolone. wikipedia.orglibretexts.org This reaction is valuable for introducing linear, rigid alkyne linkers into the molecule. organic-chemistry.orgnih.gov

Heck Reaction: In the Heck reaction, the 3-iodoquinolinone is coupled with an alkene to form a 3-vinyl-4-quinolone derivative. wikipedia.orgorganic-chemistry.org These vinylated products can serve as dienes in subsequent cycloaddition reactions, enabling the construction of more complex fused-ring systems. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 3-iodoquinolinone with an amine, providing access to 3-amino-4-quinolone derivatives.

The table below summarizes these key transformations.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl/Vinyl-quinolinone |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-quinolinone |

| Heck Reaction | Alkene | Pd(OAc)₂, Base (e.g., Et₃N) | 3-Alkenyl-quinolinone |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | 3-Amino-quinolinone |

Stability and Tautomerism Considerations in 4(1H)-Quinolinone Systems

An important structural aspect of 4(1H)-quinolinones is their existence in a tautomeric equilibrium between the 4(1H)-one (amide/keto) form and the 4-hydroxyquinoline (enol) form. For the vast majority of 4-quinolone derivatives, including halogenated ones, the equilibrium lies heavily in favor of the 4(1H)-one (keto) tautomer . researchgate.net This preference is observed in the solid state and in various solvents. nih.govnih.govscirp.org

The predominance of the keto form is supported by extensive spectroscopic data:

¹³C NMR Spectroscopy: A key indicator is the chemical shift of the C4 carbon. In the keto form, this carbon is a carbonyl group, exhibiting a characteristic downfield signal around 177 ppm . researchgate.net This is a significant deshielding compared to the expected signal for an enolic C-O carbon and serves as a reliable criterion for assigning the tautomeric form. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectra of 4(1H)-quinolones show a strong absorption band for the C=O carbonyl stretch, while the O-H stretching band of the enol form is typically absent. researchgate.net

X-ray Crystallography: Crystal structure analysis of 4(1H)-quinolone itself reveals a carbon-oxygen bond length consistent with a C=O double bond, and the hydrogen atom is located on the nitrogen, confirming the keto structure in the solid state. researchgate.net

Preserving this 4-oxoquinoline structure is often considered critical for retaining the biological activity in certain classes of drugs, as the N-H and C=O groups can act as key hydrogen bond donors and acceptors in interactions with biological targets. nih.gov

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, detailed spectroscopic characterization data for the chemical compound this compound is not available in the public domain. Extensive inquiries aimed at locating Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy data for this specific molecule have been unsuccessful.

Consequently, the requested detailed article, which was to be structured around the specific spectroscopic methodologies for this compound, including proton and carbon NMR, advanced NMR techniques, and vibrational spectroscopy, cannot be generated. The absence of primary or reference data precludes a scientifically accurate discussion and the creation of the specified data tables for the following outlined sections:

Spectroscopic Characterization Methodologies for 3 Iodo 5,8 Dimethoxyquinolin 4 1h One

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Information

While general principles of these spectroscopic techniques can be discussed, their specific application to 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one, including expected chemical shifts, coupling constants, and vibrational frequencies, cannot be detailed without access to experimental or published data. No scholarly articles or reference databases found during the search have reported the synthesis and subsequent detailed spectroscopic analysis of this particular compound. Therefore, to ensure scientific accuracy and adhere strictly to the available information, the requested article cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities are directly related to the extent of conjugation and the nature of the chromophores present in the molecule.

The UV-Vis spectrum of quinolin-4-one derivatives is typically characterized by multiple absorption bands in the UVA region (315–400 nm). researchgate.net These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated bicyclic system. The presence of substituents on the quinolone skeleton can significantly influence the position and intensity of these bands. researchgate.net For instance, electron-donating groups like methoxy (B1213986) groups (-OCH₃) at the C-5 and C-8 positions are expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through resonance. Conversely, the introduction of an iodine atom at the C-3 position, an electron-withdrawing group, can also lead to a red shift. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics for this compound Based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Features |

| π→π | 250-350 | Conjugated quinolinone ring system |

| n→π | 300-400 | Carbonyl group and nitrogen heteroatom |

Note: The exact λmax values require experimental determination.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular formula, C₁₁H₁₀INO₃.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. A key feature in the mass spectrum of an iodine-containing compound is the presence of a characteristic isotopic pattern. Iodine is monoisotopic, with a mass of 127 Da. libretexts.org Therefore, the molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass.

The fragmentation of the molecular ion upon electron impact provides valuable structural clues. For quinoline (B57606) derivatives, a common fragmentation pathway involves the loss of small, stable molecules. mcmaster.ca In the case of this compound, characteristic fragmentation would likely involve:

Loss of a methyl group (•CH₃): From one of the methoxy substituents, leading to a fragment ion at [M-15]⁺.

Loss of a methoxy group (•OCH₃): Resulting in a fragment at [M-31]⁺.

Loss of an iodine atom (•I): A significant peak at [M-127]⁺ would be a strong indicator of the iodo-substitution.

Loss of carbon monoxide (CO): From the quinolone ring, a common fragmentation for such carbonyl-containing heterocycles, leading to a fragment at [M-28]⁺.

The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirms the presence and location of the various functional groups. The high-resolution mass spectrum would provide the exact mass of the molecular ion and its fragments, further solidifying the elemental composition.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [C₁₁H₁₀INO₃]⁺ | Molecular Ion (M⁺) | 331.97 |

| [C₁₀H₇INO₃]⁺ | [M - CH₃]⁺ | 316.95 |

| [C₁₁H₁₀NO₃]⁺ | [M - I]⁺ | 204.06 |

| [C₁₀H₁₀INO₂]⁺ | [M - CO]⁺ | 303.97 |

Note: The m/z values are calculated based on the most abundant isotopes and require experimental verification.

Computational and Theoretical Chemistry of 3 Iodo 5,8 Dimethoxyquinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one at the electronic level. These methods offer a detailed view of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional conformation.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, the planarity of the quinolinone ring system and the orientation of the methoxy (B1213986) and iodo substituents are key determinants of its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-I | ~2.10 Å |

| C4=O | ~1.25 Å | |

| N1-H | ~1.01 Å | |

| Bond Angle | C2-C3-I | ~119.5° |

| C3-C4-C4a | ~118.0° | |

| Dihedral Angle | C4-C5-O-CH3 | Varies with conformation |

| C7-C8-O-CH3 | Varies with conformation |

Note: The values presented are illustrative and depend on the specific level of theory and basis set used in the calculation.

Semi-Empirical Methods for Electronic Properties and Reactivity Prediction

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a computationally less expensive alternative to ab initio methods like DFT for predicting electronic properties. Methods such as AM1, PM3, or RM1 can be used to quickly estimate properties like heat of formation, dipole moment, and ionization potential. These calculations can provide initial insights into the molecule's reactivity, highlighting regions susceptible to electrophilic or nucleophilic attack. While less accurate than DFT, they are valuable for high-throughput screening of related derivatives.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich dimethoxy-substituted benzene (B151609) ring and the quinolinone nitrogen, while the LUMO is often distributed across the pyridinone ring, including the C3-iodo bond.

Furthermore, analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the charge distribution across the molecule. The electronegative oxygen of the carbonyl group and the nitrogen atom typically exhibit negative potential, making them sites for electrophilic attack or hydrogen bonding. The iodine atom, due to its size and polarizability, also significantly influences the electronic landscape.

Table 2: Calculated Electronic Properties of this compound (Theoretical)

| Property | Calculated Value | Significance |

| EHOMO | ~ -6.0 eV | Electron-donating ability |

| ELUMO | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions |

Note: These values are representative and can vary based on the computational method.

Molecular Modeling and Dynamics Simulations

Building upon the electronic structure information from quantum calculations, molecular modeling and dynamics simulations explore the compound's behavior in a more complex environment, such as in the presence of a biological macromolecule.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. For this compound, docking studies can be performed against various protein targets to hypothesize its mechanism of action. The process involves placing the optimized 3D structure of the quinolinone into the active site of a protein and scoring the different poses based on binding affinity.

Key interactions that contribute to a stable ligand-protein complex include hydrogen bonds (e.g., between the N1-H or C4=O groups and receptor residues), hydrophobic interactions (involving the quinoline (B57606) core), and halogen bonds (a specific interaction involving the iodine atom). The results of docking studies can prioritize this compound for further biological evaluation against specific targets.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary sources of conformational flexibility are the two methoxy groups attached to the benzene ring.

By systematically rotating the C-O bonds of the methoxy groups and calculating the energy of each resulting conformer, an energy landscape can be constructed. This map reveals the low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is vital, as the specific shape of the molecule will dictate how it fits into a protein's binding site. Molecular dynamics simulations can further explore the conformational space in a simulated physiological environment, providing insights into how the molecule behaves over time.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bldpharm.comnih.gov This approach is fundamental in modern drug discovery, allowing researchers to predict the activity of novel molecules and guide synthetic efforts toward more potent and effective agents. nih.gov For quinolinone derivatives, including the structural class of this compound, QSAR studies are instrumental in understanding the structural features that govern their biological effects. bldpharm.com

The development of QSAR models for quinolinone derivatives involves creating mathematical equations that relate molecular descriptors to biological activity. bldpharm.com These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR: These models utilize descriptors that are derived from the 2D representation of the molecule. nih.gov They are computationally less intensive and include properties like topological indices, constitutional descriptors, and physicochemical parameters. For quinoline derivatives, 2D-QSAR models have been successfully developed to predict various biological activities, including antimalarial and antitubercular effects. sigmaaldrich.comfishersci.com The process involves generating a range of 2D descriptors and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build the model. bldpharm.comsigmaaldrich.comfishersci.com

3D-QSAR: These models require the 3D conformation of the molecules and provide insights into the spatial arrangement of chemical features necessary for biological activity. sigmaaldrich.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govsigmaaldrich.com These methods calculate steric and electrostatic fields around a set of aligned molecules to generate a predictive model. sigmaaldrich.com For quinoline and quinazolinone derivatives, 3D-QSAR studies have been crucial in designing new compounds with enhanced antitumor and telomerase inhibitory activities by visualizing favorable and unfavorable regions for substitution on the core structure. sigmaaldrich.com The development process begins with building the 3D structures of the compounds, aligning them based on a common scaffold, and then generating the 3D field-based descriptors for model construction. sigmaaldrich.com

The development of both 2D and 3D QSAR models is a multi-step process that includes dataset preparation, descriptor calculation, variable selection, model building, and rigorous validation.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. bldpharm.com The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. For quinolinone derivatives, a wide array of descriptors are calculated and applied.

1D and 2D Descriptors: These are the simplest descriptors and include constitutional parameters (e.g., molecular weight), topological indices that describe molecular branching and connectivity, and physicochemical properties like the octanol-water partition coefficient (LogP). fishersci.com

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's shape, volume, and surface area. sigmaaldrich.com Examples used in quinoline derivative studies include van der Waals volume and solvent-accessible surface area. fishersci.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of a molecule. Commonly used descriptors in this class include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular polarizability.

Field-Based Descriptors (for 3D-QSAR): In methods like CoMFA and CoMSIA, the descriptors are the interaction energies (steric and electrostatic) of a probe atom with the aligned molecules at various grid points. sigmaaldrich.com CoMSIA further adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The table below summarizes the types of descriptors frequently used in QSAR studies of quinoline and quinolinone derivatives.

| Descriptor Type | Examples | Relevance in QSAR Models for Quinolinone Derivatives |

| Constitutional (2D) | Molecular Weight, Atom Counts | Provides basic information about the molecular composition. fishersci.com |

| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Describes molecular size, shape, and degree of branching. sigmaaldrich.com |

| Physicochemical (2D) | LogP (octanol-water partition coefficient), Molar Refractivity | Relates to the lipophilicity and polarizability of the molecule, affecting its transport and binding properties. nih.gov |

| Electronic (Quantum) | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the electronic aspects and reactivity of the molecule. |

| 3D / Steric & Electrostatic | van der Waals Volume, Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA) | Defines the 3D shape and electronic distribution, crucial for ligand-receptor interactions. sigmaaldrich.com |

These descriptors are generated using specialized software like MOE (Molecular Operating Environment), ChemDraw, or via quantum modeling packages. bldpharm.com

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. nih.gov Therefore, rigorous validation is essential to ensure the model's robustness and predictive power. Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. The most common technique is cross-validation.

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. sigmaaldrich.com This is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A q² value greater than 0.5 is generally considered indicative of good internal predictivity. nih.govsigmaaldrich.com

External Validation: This is considered the most stringent test of a model's predictive ability. It involves splitting the initial dataset into a training set (to build the model) and a test set (to validate it). nih.gov The model is built using only the training set and then used to predict the activities of the test set compounds, which were not used during model development.

Predictive R² (R²_pred): The predictive capability is often quantified by the predictive R² value, which is calculated based on the difference between the observed and predicted activities of the test set compounds. sigmaaldrich.com A high value (e.g., > 0.6) indicates good predictive power. nih.gov

Other statistical metrics used to evaluate QSAR models for quinolinone derivatives include:

Coefficient of Determination (R²): Measures how well the model fits the training data. bldpharm.com Values close to 1.0 indicate a strong correlation. bldpharm.com

Root Mean Square Error (RMSE): Indicates the deviation between predicted and experimental values. bldpharm.com

Y-Randomization: A test to ensure the model is not the result of a chance correlation. The biological activity data is shuffled randomly, and new QSAR models are built. A valid model should have very low R² and q² values for the randomized data.

The following table presents validation metrics reported in various QSAR studies on quinoline derivatives, illustrating the standards for a predictive model.

| Validation Metric | Symbol | Typical Acceptance Criteria | Significance |

| Coefficient of Determination | R² | > 0.8 | Measures the goodness-of-fit for the training set. nih.gov |

| Cross-validation Coefficient | q² (or Q²) | > 0.5 | Assesses the internal predictive ability of the model. nih.gov |

| External Validation Coefficient | R²_pred | > 0.6 | Evaluates the model's ability to predict a new set of data. sigmaaldrich.com |

| Root Mean Square Error | RMSE | Low value | Indicates the absolute error in prediction. bldpharm.com |

These validation steps ensure that the developed QSAR models for quinolinone derivatives are statistically sound and can be reliably used to guide the design of new compounds.

Calculation of Molecular Properties (e.g., Topological Polar Surface Area, LogP)

Beyond their use in QSAR models, fundamental molecular properties provide critical insights into a compound's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For a specific molecule like this compound, these properties can be calculated using computational software. Two of the most important calculated properties are the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP).

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. The calculation is based on a summation of fragment-based contributions, which allows for rapid computation without needing a 3D molecular geometry. Molecules with lower TPSA values (e.g., < 90 Ų) are more likely to cross the BBB, while those with higher values (e.g., > 140 Ų) tend to have poor cell membrane permeability.

LogP: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. LogP is its logarithm and is a key measure of a molecule's lipophilicity or hydrophobicity. It significantly influences how a drug distributes in the body and permeates biological membranes. Numerous computational methods exist to estimate LogP, often referred to as cLogP (calculated LogP), which are based on fragmental or atom-based contributions.

| Molecular Property | Abbreviation | Definition & Significance | Computational Method |

| Topological Polar Surface Area | TPSA | The surface sum over all polar atoms. It is a key predictor of drug transport properties like cell permeability and oral bioavailability. | Based on the summation of pre-calculated, fragment-based contributions. |

| Octanol-Water Partition Coefficient | LogP | The logarithm of the ratio of a compound's concentration in octanol versus water. It measures lipophilicity, which affects absorption and distribution. | Calculated using fragmental or atom-based methods (e.g., cLogP). |

| Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. Influences size-related diffusion and transport. | Summation of atomic masses from the molecular formula. |

| Hydrogen Bond Donors | HBD | The number of hydrogen atoms attached to electronegative atoms (O, N). | Count of -OH and -NH groups. |

| Hydrogen Bond Acceptors | HBA | The number of electronegative atoms (O, N) with lone pairs. | Count of O and N atoms. |

These calculated properties are foundational in computational chemistry for filtering large compound libraries and prioritizing molecules with drug-like characteristics for further study.

Structure Activity Relationship Sar Studies of 3 Iodo 5,8 Dimethoxyquinolin 4 1h One Analogues

General Principles and Methodologies in Quinolinone SAR Research

The fundamental goal of SAR studies in quinolinone research is to identify the key structural features—the pharmacophore—responsible for the desired biological effects and to understand how modifications to the molecular scaffold affect interactions with biological targets. oncodesign-services.comnih.gov Researchers synthesize a series of related compounds, or analogs, by making slight structural changes to a known active compound. oncodesign-services.com The biological activity of each new analog is then measured through assays such as enzyme inhibition, receptor binding, or cellular effects. oncodesign-services.com

Several methodologies are employed to analyze the resulting data and build predictive models. These include:

Quantitative Structure-Activity Relationship (QSAR): This approach uses statistical methods to correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov QSAR models can be 2D, considering properties like hydrophobicity, electronics, and steric effects, or 3D, which also accounts for the molecule's spatial arrangement. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that generate contour maps to visualize the steric and electrostatic fields of molecules. nih.gov These maps highlight regions where modifications are likely to enhance or diminish activity, providing a visual guide for rational drug design. nih.gov

Molecular Docking and Dynamics Simulations: These computational techniques model the interaction between a compound and its biological target at the molecular level. oncodesign-services.com They help in understanding the binding modes and stability of ligand-protein complexes, offering insights into the structural basis of activity. oncodesign-services.com

By integrating data from these methods, chemists can identify activity cliffs—small structural changes that result in a large difference in biological activity—and guide the optimization of lead compounds. oncodesign-services.com

Importance of the 3-Position Substituent (Iodine) for Biological Activity

The substituent at the 3-position of the quinolinone ring is a critical determinant of biological activity. A novel method has been developed for the regioselective iodination of quinolines specifically at the C3 position, highlighting the interest in this particular substitution. acs.org While the core indolo[3,2-b]quinoline skeleton may show little activity on its own, the introduction of substituents can induce remarkable biological effects. nih.gov

Halogenation, the introduction of halogen atoms like iodine, is a common strategy in medicinal chemistry to modulate a molecule's properties. The electronic and steric characteristics of the halogen at a specific position can profoundly influence a compound's interaction with its target. nih.gov

Steric Effects: The size of the halogen atom (I > Br > Cl > F) plays a significant role in how the molecule fits into a binding pocket. The bulkiness of an iodine atom at the C3 position can create favorable steric interactions or, conversely, cause steric hindrance, depending on the topology of the target site. The insertion of iodine into organic molecules has been shown to increase antimicrobial activity against certain bacteria. nih.gov Quantitative analysis of tubercidin (B1682034) analogues has shown that substituents with a higher negative field effect can be essential for enhancing biological activity. nih.gov

The interplay of these electronic and steric factors is crucial. The introduction of a halogen can lead to enhanced photostability and improved performance in applications like bioimaging. nih.gov

Role of Methoxy (B1213986) Substituents at Positions 5 and 8 in Modulating Activity

Substituents on the benzene (B151609) ring portion of the quinolinone scaffold, particularly methoxy (-OCH3) groups, play a significant role in modulating biological activity. mdpi.com Research on styrylquinolines has indicated that substitutions at the R-7 and R-8 positions are important for various activities. benthamdirect.comnih.gov

The position and number of methoxy groups can dramatically alter a compound's potency and target affinity.

Position: The specific location of the methoxy group is critical. In one study of quinolone derivatives, compounds with methoxy groups at the R2 position showed the most potent antiproliferative activities. mdpi.com The position of the substituent on the scaffold significantly determines the compound's activity. mdpi.com For instance, 8-methoxyquinoline (B1362559) has demonstrated strong antifungal and antibacterial properties. researchgate.net In another study, the conversion of a methoxy group at the C-8 position to a hydroxyl group was found to enhance the inhibitory potential of a brominated quinoline (B57606) derivative. nih.gov

Number: The number of methoxy groups also influences activity. The addition of bromine atoms at the C-5 and C-7 positions of a 3,6,8-trimethoxyquinoline resulted in a substantial increase in antiproliferative activity. nih.gov This suggests a synergistic effect between the methoxy groups and other substituents. Research indicates that the electronic effect of substitutions on the phenyl groups of quinoline moieties is crucial for antiproliferative activity. mdpi.com

The following table illustrates the impact of methoxy group substitution on the anticancer activity of certain quinoline derivatives.

| Compound/Substituents | Average IC50 (µM) |

| R1=R3=H, R2=R4=OCH3 | 1.575 |

| R1=R3=R4=H, R2=OCH3 | 1.875 |

| R1=R2=R3=H, R4=OCH3 | 3.850 |

| R1=R2=R3=R4=H | 5.575 |

| Data sourced from a study on the antiproliferative activity of quinolones. mdpi.com |

Impact of the Quinolinone Core Structure and Nitrogen Substitution on Activity

The intrinsic structure of the quinolinone core and substitutions on its nitrogen atom are fundamental to biological activity. The 1,4-dihydro-4-oxo-3-pyridine carboxylic acid portion of the quinolone pharmacophore is conserved and considered essential for antibacterial activity. nih.gov The broader 5,8-quinolinedione (B78156) scaffold is also recognized as being essential for ensuring a biological effect. nih.gov

Modification of the nitrogen atom at position 1 (N-1) of the quinolinone ring is a key strategy for optimizing activity. For example, replacing the ethyl group on norfloxacin's N-1 position with a cyclopropyl (B3062369) group to create ciprofloxacin (B1669076) improved antimicrobial activity by 4 to 32 times against various microorganisms. nih.gov In a different series of quinoline derivatives, substituting the N-H group with an N-CH3 group resulted in a minimum four-fold increase in the average IC50 value, indicating a decrease in antiproliferative potency. mdpi.com In contrast, deleting the quinoline nitrogen from the bidentate {N,O} donor set in 8-hydroxyquinoline-derived Mannich bases results in the inactivation of the compounds, demonstrating the nitrogen's critical role in metal chelation and biological activity. acs.org

Stereochemical Considerations in the Activity of Quinolinone Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. carewellpharma.in

In quinolinone research, controlling the stereochemistry is crucial for achieving desired therapeutic effects. For example, a study on quinoline alkaloids isolated from Choisya ternata involved determining the absolute configurations and enantiopurity of all chiral compounds. rsc.org This is vital because different enantiomers can have distinct pharmacological profiles.

Recent synthetic advances have focused on achieving high stereochemical control. A method for asymmetric fluorination via halogen exchange was developed that affords sulfonimidoyl fluorides with excellent enantioselectivity (up to 99% ee), which can be applied to quinoline derivatives. acs.org Such stereospecific and stereoselective reactions are essential for producing single, active isomers, thereby avoiding potential complications from inactive or toxic isomers in a racemic mixture. carewellpharma.in

Rational Design Strategies Based on SAR Insights for Novel Compound Development

The exploration of structure-activity relationships (SAR) within the quinolin-4(1H)-one scaffold provides a foundational framework for the rational design of new and more potent analogues. While specific SAR studies on 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one are not extensively available in public literature, valuable insights can be extrapolated from studies on structurally related compounds. Research into 3-aryl-5,7-dimethoxyquinolin-4-ones, for instance, offers a clear blueprint for how modifications to the quinolinone core and its substituents can significantly impact biological activity, particularly cytotoxicity against cancer cell lines. nih.gov

The development of novel compounds based on the this compound structure can be guided by several key strategies derived from the SAR of analogous series. These strategies focus on systematic modifications of the core structure to enhance potency and selectivity.

One of the primary takeaways from related studies is the superior cytotoxic activity of the quinolin-4-one scaffold compared to its reduced form, the 2,3-dihydroquinolin-4-one. nih.gov This suggests that maintaining the aromaticity and planar structure of the quinolin-4-one ring is crucial for its interaction with biological targets. Therefore, future drug design efforts should prioritize the synthesis of analogues that retain this core structure.

Furthermore, the nature and position of substituents on the quinolinone ring have been shown to be critical determinants of activity. For example, the presence of hydroxyl groups, particularly at the C5 and C7 positions, can significantly enhance cytotoxicity. This is likely due to their ability to form hydrogen bonds with target proteins. The demethylation of methoxy groups to yield the corresponding hydroxy derivatives has been a successful strategy in increasing the potency of related quinolin-4-ones. nih.gov

The substituent at the C3 position also plays a pivotal role in modulating the biological activity of quinolin-4-ones. In studies of 3-aryl-5,7-dimethoxyquinolin-4-ones, the nature of the aryl group significantly influenced cytotoxicity. This indicates that the C3 position is a key site for modification. For this compound, the iodine atom at C3 presents an interesting opportunity for further functionalization. The carbon-iodine bond can serve as a synthetic handle for introducing a variety of other substituents through cross-coupling reactions, allowing for the exploration of a wide range of chemical diversity at this position.

Based on these insights, a rational approach to designing novel analogues of this compound would involve:

Systematic modification of the C3 position: Replacing the iodo group with a diverse range of small, electron-rich, and electron-poor substituents to probe the electronic and steric requirements for optimal activity.

Introduction of hydrogen-bonding moieties: Synthesizing analogues with hydroxyl groups at the C5 and C8 positions by demethylating the parent compound. This could potentially enhance target binding affinity.

Exploration of alternative substitution patterns: Investigating the impact of different substituents at other positions on the quinolinone ring to identify new sites for optimization.

By employing these rational design strategies, it is possible to systematically explore the chemical space around the this compound scaffold and develop novel compounds with improved therapeutic potential.

Detailed Research Findings from Analogous Compounds

Research on a series of 3-aryl-5,7-dimethoxyquinolin-4-ones and their corresponding monohydroxy and dihydroxy derivatives has provided valuable data on their cytotoxic effects against various cancer cell lines. nih.gov These findings, while not directly pertaining to this compound, offer important clues for its future development.

The study revealed that the quinolin-4-one scaffold was generally more cytotoxic than the 2,3-dihydroquinolin-4-one scaffold. nih.gov Furthermore, the introduction of a hydroxyl group at the C5 position significantly increased the cytotoxic activity of these compounds. nih.gov The most active compound in the series, a monohydroxy derivative, demonstrated a substantial reduction in cell viability across the tested cancer cell lines. nih.gov

The following data tables summarize the cytotoxic activity of selected 3-aryl-5,7-dimethoxyquinolin-4-one analogues.

Table 1: Cytotoxicity of 3-Aryl-5,7-dimethoxyquinolin-4-one Analogues

| Compound | R | Cell Line | % Reduction in Cell Viability |

| 15a | H | HT29 | 85.9 |

| U87 | 99.0 | ||

| SJ-G2 | 98.5 | ||

| 15b | 4-F | HT29 | 98.7 |

| U87 | 99.0 | ||

| SJ-G2 | 98.8 | ||

| 15c | 4-Cl | HT29 | 98.4 |

| U87 | 99.0 | ||

| SJ-G2 | 98.9 | ||

| 15d | 4-Br | HT29 | 98.6 |

| U87 | 99.0 | ||

| SJ-G2 | 98.8 | ||

| 15e | 4-Me | HT29 | 98.4 |

| U87 | 99.0 | ||

| SJ-G2 | 98.9 | ||

| 15f | 4-OMe | HT29 | 98.5 |

| U87 | 99.0 | ||

| SJ-G2 | 98.9 |

Data sourced from a study on 3-aryl-5,7-dimethoxyquinolin-4-ones. nih.gov

Future Research Directions and Translational Perspectives for 3 Iodo 5,8 Dimethoxyquinolin 4 1h One

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one as a therapeutic agent is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While a specific, unambiguous total synthesis has been reported for the closely related 5,8-dimethoxy-3-hydroxy-4-quinolone from 2,5-dimethoxyaniline (B66101) over four steps, future work should focus on improving upon existing routes and developing novel, greener alternatives.

Classical methods for quinolin-4-one synthesis, such as the Gould-Jacobs reaction, often require high temperatures and can result in low yields and undesirable side products. Modern synthetic chemistry offers a toolkit of more sustainable options. Future research should explore the application of these methods to the synthesis of this compound.

Potential Sustainable Synthetic Strategies:

| Synthetic Approach | Description | Potential Advantages |

| Palladium-Catalyzed Carbonylation | This method involves the coupling of a substituted 2-iodoaniline (B362364) with a terminal acetylene (B1199291) in the presence of carbon monoxide and a palladium catalyst. | Milder reaction conditions compared to classical methods. |

| N-Heterocyclic Carbene (NHC) Catalysis | NHCs are organocatalysts that can facilitate the synthesis of quinolin-4-ones under specific conditions. | Avoids the use of transition metals, contributing to a greener process. |

| Decarboxylating Cyclization | This environmentally friendly procedure can utilize starting materials like isatoic anhydride. | Potentially fewer side products and waste. |

| Copper-Catalyzed Tandem Reactions | A one-step method using a copper catalyst and oxygen from the air as a green oxidant to synthesize 2-substituted-4-(1H)-quinolones from aryl boronic acids and nitriles. | High atom economy and use of an inexpensive, earth-abundant metal catalyst. |

| Microwave-Assisted Synthesis | The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of substituted 4-quinolone derivatives. | Increased efficiency and potential for solvent-free reactions. |

By focusing on these and other innovative synthetic strategies, the production of this compound and its analogues can become more cost-effective and environmentally responsible, facilitating broader research and development.

Advanced Computational Design of Highly Selective and Potent Analogues

Computer-aided drug design (CADD) is an indispensable tool for the rational design and discovery of new therapeutic agents, offering significant savings in time and cost. For this compound, computational methods can be employed to design novel analogues with enhanced potency and selectivity for their biological targets.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be used to build predictive models that correlate the three-dimensional structures of quinolinone derivatives with their biological activities. These models can provide valuable insights into the key structural features that influence a ligand's activity, guiding the design of new compounds.

Molecular docking simulations are another critical component of CADD, allowing for the prediction of binding affinities and the analysis of interaction modes between a ligand and its target protein. By docking proposed analogues of this compound into the active sites of known and potential targets, researchers can prioritize the synthesis of compounds with the most promising binding characteristics. For instance, docking

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of a quinolinone precursor. For example, iodination using iodine in ethanol under reflux, as demonstrated in analogous quinazoline derivatives, achieves high yields (~98%) when paired with aldehydes and catalytic conditions . Key factors include solvent choice (e.g., DMF or acetonitrile), temperature (60–100°C), and stoichiometric ratios of iodine to substrate. Monitoring via TLC and optimizing reaction time (6–24 hours) are critical to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : Use a combination of -/-NMR to identify methoxy and iodine substituents. For instance, -NMR peaks for methoxy groups typically appear as singlets at δ 3.8–4.0 ppm, while iodinated aromatic protons show deshielding (δ 8.0–8.6 ppm). High-resolution mass spectrometry (HRMS) with a tolerance <5 ppm confirms molecular mass, and X-ray crystallography (via SHELX software ) resolves regiochemistry. Cross-validation with IR (C=O stretch ~1660 cm) ensures functional group integrity .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–50%) effectively separates iodinated products. Recrystallization from ethanol or acetonitrile improves purity (>95%), as evidenced by sharp melting points (e.g., 321–323°C in analogous compounds ). For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the iodine site to predict Suzuki-Miyaura coupling efficiency. Solvent effects (e.g., DMSO or THF) are simulated using the Polarizable Continuum Model (PCM). Validate predictions with experimental iodine’s electronegativity often slows oxidative addition compared to bromine, requiring Pd(OAc) and SPhos ligands for improved turnover .

Q. What strategies resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound aggregation. Perform dose-response curves (IC) under standardized buffers (PBS, pH 7.4) and use dynamic light scattering (DLS) to detect aggregates. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics). If discrepancies persist, conduct X-ray co-crystallography to confirm binding modes .

Q. How does the iodine substituent influence the photophysical properties of this compound?

- Methodological Answer : Heavy-atom effects from iodine enhance intersystem crossing, increasing triplet-state population. Characterize via UV-Vis (λ shifts >20 nm vs. non-iodinated analogs) and fluorescence quenching studies. Time-resolved spectroscopy (nanosecond-TCSPC) measures triplet lifetimes. Compare with theoretical calculations (TD-DFT) to correlate experimental and predicted excited-state behavior .

Q. What methodologies optimize the scalability of this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Replace batch reactions with flow chemistry to control exothermic iodination steps. Use in-line IR or UV monitoring for real-time feedback. For scale-up, switch from ethanol to cheaper solvents (e.g., IPA) and replace column chromatography with crystallization-driven purification. Process mass intensity (PMI) analysis identifies waste-reduction opportunities .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

- Methodological Answer : Refine data using SHELXL with high-resolution (<1.0 Å) datasets. Check for twinning (via PLATON) and disorder modeling. If R values exceed 5%, re-examine crystal quality or collect data at synchrotron facilities. Validate bond lengths/angles against Cambridge Structural Database (CSD) averages for similar quinolinones .

Q. What statistical approaches validate the reproducibility of biological assays involving this compound?

- Methodological Answer : Use intra- and inter-day precision tests (n=6 replicates) with coefficient of variation (CV) <15%. Apply Bland-Altman plots to assess assay agreement and Grubbs’ test to exclude outliers. For high-throughput screens, utilize Z’-factor (>0.5) to confirm robustness .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.